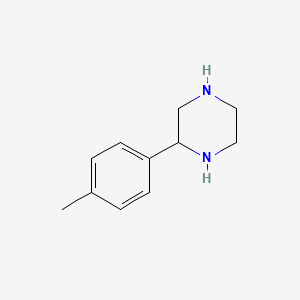

2-(4-Methylphenyl)piperazine

Description

2-(4-Methylphenyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The this compound variant features a methyl-substituted phenyl group attached to the piperazine ring

Properties

IUPAC Name |

2-(4-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNXNUWTNOYQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614918 | |

| Record name | 2-(4-Methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65709-31-1 | |

| Record name | 2-(4-Methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Methods

| Parameter | Catalytic Reduction | Solvent-Free Substitution | Hydrolysis-Reduction |

|---|---|---|---|

| Yield | 85–90% | 68% | 60–70% |

| Reaction Time | 1–5 hours | 30 minutes | 6–8 hours |

| Catalyst/Reagent | Pd/Fe | None | LiAlH₄/H₂SO₄ |

| Scalability | High | Moderate | Low |

Industrial Optimization Strategies

- Catalyst recycling : Partially deactivated Pd/Fe catalysts can be reused for 3–5 cycles with minimal activity loss.

- Purification : Recrystallization from toluene-methanol mixtures improves purity to >99%.

- Safety : Lower pressure (3–5 kgf/cm²) reduces risks compared to high-pressure hydrogenation.

Emerging Methods

Recent advances include continuous-flow reactors for solvent-free synthesis, reducing energy consumption by 40%. Computational modeling (e.g., IFD-MD protocols) optimizes reaction trajectories, achieving 90% pose prediction accuracy for intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2-(4-Methylphenyl)piperazine is often utilized as a scaffold in the design of new pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and selectivity for specific targets.

- Antidepressant Activity : Compounds derived from this compound have been investigated for their potential as serotonin reuptake inhibitors (SRIs). These compounds show promise in treating affective disorders such as depression and anxiety disorders .

- Anticancer Properties : Research has indicated that piperazine derivatives, including those containing the 2-(4-Methylphenyl) moiety, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that benzimidazole-piperazine hybrids can interfere with tubulin polymerization, leading to cytotoxic effects in cancer cells .

Neuropharmacological Applications

The compound has also been studied for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it a suitable candidate for neuropharmacological research.

- Cognitive Enhancement : Some studies suggest that derivatives of this compound can enhance memory acquisition and formation in animal models. For example, research on related compounds indicates they may improve cognitive functions by modulating neurotransmitter systems involved in memory processes .

- Neuroprotective Effects : Recent findings highlight the potential of piperazine derivatives to exhibit synaptoprotective properties, particularly in models of neurodegenerative diseases like Alzheimer’s disease. Compounds similar to this compound have been shown to activate TRPC6 channels, which are crucial for synaptic plasticity and neuronal survival .

Antimicrobial Activity

Piperazine derivatives are also being explored for their antimicrobial properties. The incorporation of the 2-(4-Methylphenyl) group into piperazine frameworks has led to compounds with enhanced activity against various microbial strains.

- Anthelmintic Activity : Research indicates that certain piperazine-containing compounds exhibit potent anthelmintic effects, making them candidates for treating parasitic infections . The efficacy of these compounds is often compared to standard treatments like ivermectin.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their pharmacological profiles.

| Modification | Effect on Activity |

|---|---|

| Substituents on the phenyl ring | Influence on binding affinity and selectivity for targets |

| Variations in piperazine ring | Affect overall pharmacokinetics and bioavailability |

| Linker modifications | Can enhance or reduce efficacy against specific biological targets |

Case Study 1: Anticancer Research

A study investigated a series of benzimidazole-piperazine hybrids, including those with the 2-(4-Methylphenyl) substituent, demonstrating significant cytotoxicity against human lung cancer cells (A549) with IC50 values ranging from 2.8 to 7.8 μM. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold .

Case Study 2: Neuropharmacology

In preclinical trials, derivatives of this compound were evaluated for their cognitive-enhancing effects in mice. The results indicated improved memory acquisition but no significant impact on memory consolidation, suggesting potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)piperazine involves its interaction with specific molecular targets. For example, it has been shown to enhance transepithelial transport by interacting with the intestinal epithelium . This interaction likely involves the modulation of tight junctions and other cellular pathways that regulate permeability.

Comparison with Similar Compounds

- 1-Phenylpiperazine

- 1-(4-Hydroxyphenyl)piperazine

- 1-(3-Hydroxyphenyl)piperazine

- 1-(4-Aminophenyl)piperazine

- 1-Methyl-4-phenylpiperazine

Comparison: 2-(4-Methylphenyl)piperazine is unique due to its lower toxicity compared to other phenylpiperazine derivatives . This makes it a promising candidate for future applications in drug delivery and pharmaceutical research.

Biological Activity

2-(4-Methylphenyl)piperazine, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its potential interactions with various neurotransmitter systems and its implications in therapeutic applications, particularly in neuropharmacology and oncology.

Chemical Structure

The chemical structure of this compound is represented as follows:

This compound consists of a piperazine ring substituted with a 4-methylphenyl group, influencing its biological properties.

1. Neuropharmacological Effects

Research indicates that piperazine derivatives, including this compound, exhibit significant interactions with aminergic receptors, particularly dopamine and serotonin receptors. These interactions suggest potential applications in treating disorders such as depression and anxiety.

- Binding Affinity : Studies have shown that compounds containing the piperazine moiety can bind to dopamine D2 and serotonin 5-HT receptors, indicating their role as potential antipsychotic agents .

2. Anticancer Properties

Emerging evidence supports the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to mitotic arrest in cancer cells . Specific studies have reported that modifications in the piperazine structure can enhance cytotoxicity against leukemia and solid tumors.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 15.6 | Tubulin inhibition |

| 7a (related derivative) | U-87 MG (Glioblastoma) | 10.3 | Necroptosis induction |

3. Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.

Case Study 1: Antileukemic Activity

A study focused on a piperazine derivative similar to this compound revealed its ability to induce necroptosis in K562 leukemic cells. The compound was shown to increase TNF-R1 expression and trigger cell death through non-apoptotic pathways .

Case Study 2: Antidepressant Effects

Another investigation into the pharmacological profile of piperazine derivatives highlighted their potential as antidepressants due to their serotonin receptor affinity. This study utilized animal models to demonstrate reductions in depressive-like behaviors following administration of these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.